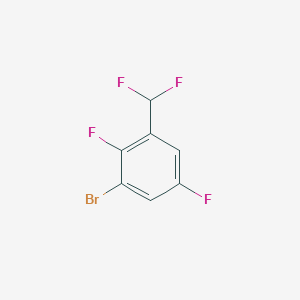

3-Bromo-2,5-difluorobenzodifluoride

Description

3-Bromo-2,5-difluorobenzodifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with bromine at position 3, fluorine atoms at positions 2 and 5, and additional fluorinated groups (likely as part of a benzodifluoride moiety). This compound’s unique electronic and steric profile makes it valuable in pharmaceutical and agrochemical synthesis, particularly as a building block for introducing fluorinated aromatic systems into target molecules.

Properties

IUPAC Name |

1-bromo-3-(difluoromethyl)-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGPYOAMQQQFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-2,5-difluorobenzodifluoride (C7H3BrF4) is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H3BrF4

- Molecular Weight : 242.94 g/mol

- SMILES Notation : C1=C(C=C(C(=C1C(F)F)Br)F)F

- InChIKey : DPUMTGSJQIIFBE-UHFFFAOYSA-N

Antimicrobial Activity

Halogenated compounds often display antimicrobial properties. For instance, studies on related difluorobenzene derivatives have shown significant antibacterial and antifungal activities. These effects are typically attributed to the disruption of microbial cell membranes and interference with metabolic pathways.

Anti-cancer Potential

Research on structurally similar compounds indicates potential anti-cancer properties. For example, fluorinated benzenes have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

The mechanisms through which this compound may exert its biological effects include:

- Cell Membrane Disruption : Halogenated compounds can integrate into lipid membranes, altering fluidity and permeability.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic processes, leading to reduced cellular function in pathogens or cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated aromatic compounds can induce oxidative stress, contributing to their antimicrobial and anti-cancer effects.

Case Studies and Research Findings

While direct studies on this compound are scarce, several related research findings provide context:

-

Antibacterial Activity Study :

A study investigating the antibacterial properties of fluorinated benzenes found that certain derivatives inhibited the growth of Gram-positive bacteria. The presence of bromine and fluorine atoms was linked to enhanced activity due to increased lipophilicity and membrane interaction. -

Cancer Cell Line Research :

Research involving 2-fluorobenzaldehyde derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of halogen substitution in enhancing anti-cancer activity through apoptosis induction. -

Environmental Impact Studies :

Investigations into the environmental persistence of halogenated compounds indicated that their stability could lead to bioaccumulation, raising concerns about long-term ecological effects. This aspect is crucial when considering the therapeutic use of such compounds.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 242.94 g/mol |

| Melting Point | Not available |

| Solubility in Water | Low |

| Predicted LogP | 4.5 (indicative of lipophilicity) |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Moderate (based on related studies) |

| Cytotoxicity | Potentially high (related compounds) |

| Enzyme Inhibition | Possible (specific targets unknown) |

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical and Agrochemical Contexts

The following table summarizes key analogs of 3-bromo-2,5-difluorobenzodifluoride, focusing on substituent patterns, functional groups, and applications:

Notes:

- Similarity Scores : Calculated based on structural and functional overlap (e.g., halogen positions, fluorination patterns) .

- Functional Group Impact : Nitriles (e.g., 133541-45-4) enhance electrophilicity for nucleophilic aromatic substitution, while boronic acids (e.g., phenylboronic acid derivatives) enable cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.